molecular formula C11H14O3 B113101 2-(3-Methoxypropoxy)benzaldehyde CAS No. 853643-70-6

2-(3-Methoxypropoxy)benzaldehyde

Cat. No.: B113101
CAS No.: 853643-70-6
M. Wt: 194.23 g/mol
InChI Key: PNJHBPLCUDFAQV-UHFFFAOYSA-N
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Description

2-(3-Methoxypropoxy)benzaldehyde is a chemical compound that belongs to the class of benzaldehydesThis compound is a derivative of vanillin, a well-known flavoring agent used in the food industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypropoxy)benzaldehyde can be achieved through a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .

Industrial Production Methods

Industrial production methods for this compound typically involve bulk manufacturing, sourcing, and procurement. Companies like ChemScene and Ambeed provide this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypropoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxypropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted benzaldehydes depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3-Methoxypropoxy)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.

    Industry: Utilized in the production of flavoring agents and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Vanillin: A well-known flavoring agent with similar structural features.

    2-Methoxybenzaldehyde: Another benzaldehyde derivative with a methoxy group at the ortho position.

    3-Methoxybenzaldehyde: A benzaldehyde derivative with a methoxy group at the meta position.

Uniqueness

2-(3-Methoxypropoxy)benzaldehyde is unique due to its methoxypropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzaldehyde derivatives and contributes to its specific applications in various fields.

Properties

IUPAC Name

2-(3-methoxypropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJHBPLCUDFAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-benzaldehyde (1.5 g, 12.16 mmol), potassium carbonate (8.4 g, 60.8 mmol) and toluene-4-sulfonic acid 3-methoxy-propyl ester (14.85 g, 60.8 mmol) in DMF (30 mL) is stirred at 50° C. for 3 h. The solvent is concentrated under reduced pressure, H2O is added, and the aqueous layer extracted twice with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexane/EtOAc 4/1 to 1/2) to afford the title compound together with 50% of remaining tosylate: MS 195.0 [M+H]. Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 5.08 min. The mixture is further used as is in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
14.85 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
50%

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